molecular formula C14H14O5 B3287230 Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 84165-75-3

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3287230
CAS No.: 84165-75-3
M. Wt: 262.26 g/mol
InChI Key: RKXZUTJORNJWKC-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-ethyl-7-oxo-2H-chromene-3-carboxylate.

    Reduction: Formation of 6-ethyl-7-hydroxy-2H-chromene-3-carbinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

    Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the ethyl group at the 6-position, which may affect its biological activity.

    6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a bromine atom at the 6-position, which can influence its reactivity and interactions with biological targets.

    7-Methoxy-2-oxo-2H-chromene-3-carboxylate: The methoxy group at the 7-position can alter its solubility and pharmacokinetic properties.

The unique structural features of this compound, such as the presence of both ethyl and hydroxyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-ethyl-7-hydroxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-8-5-9-6-10(13(16)18-4-2)14(17)19-12(9)7-11(8)15/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZUTJORNJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
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Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

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